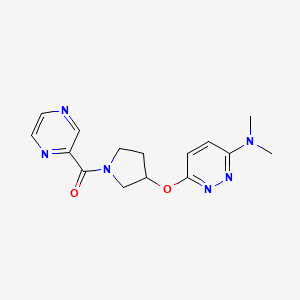

![molecular formula C17H24N2O4 B2643254 Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate CAS No. 2193061-83-3](/img/structure/B2643254.png)

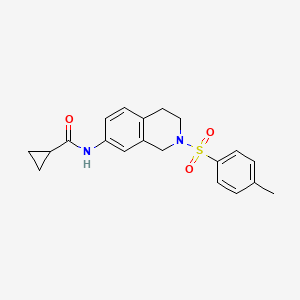

Methyl 3-((tert-butoxycarbonyl)amino)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound you mentioned is a complex organic molecule that includes a tert-butoxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, Boc-protected amines are typically prepared using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The Boc group can be removed with strong acids such as trifluoroacetic acid .Chemical Reactions Analysis

The Boc group is stable under a wide range of reaction conditions. It can be removed under acidic conditions, which allows the amine to participate in further reactions .Applications De Recherche Scientifique

Synthesis and Characterization

This compound and its derivatives have been extensively studied for their synthetic pathways and chemical properties. For instance, research by Satake et al. (1991) and Guerrero et al. (2014) has focused on the synthesis and characterization of azepine derivatives, including observations of thermal distribution equilibrium and hydrogen-bonded assembly in various dimensions. These studies contribute to the understanding of the chemical and physical properties of azepine compounds, which are crucial for further applications in material science and pharmaceuticals (Satake et al., 1991) (Guerrero et al., 2014).

Solid-Phase Synthesis

Boeglin et al. (2007) have developed a solid-phase strategy for synthesizing benzazepine derivatives, showcasing the efficiency of this method for preparing diverse compounds. This approach is significant for generating libraries of molecules for screening in drug discovery and development processes (Boeglin et al., 2007).

Large-Scale Preparation

Yoshida et al. (1996) demonstrated a large-scale preparation method for related compounds, starting from L-aspartic acid. This methodology is pivotal for the production of these compounds in quantities sufficient for further research and potential commercial applications (Yoshida et al., 1996).

Novel Syntheses

Research into new synthetic pathways for producing azepine derivatives and related compounds continues to be a vibrant area. For example, the work by Ikemoto et al. (2005) and Lauffer et al. (2002) explores practical syntheses of complex molecules with potential applications in medicinal chemistry and drug design (Ikemoto et al., 2005) (Lauffer et al., 2002).

Orientations Futures

Boc-protected amines and related compounds are widely used in organic synthesis, particularly in the synthesis of peptides and other biologically active molecules . Future research may focus on developing more efficient methods for adding and removing the Boc group, as well as exploring new applications for these compounds.

Propriétés

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-13-7-5-11-9-12(15(20)22-4)6-8-14(11)18-10-13/h6,8-9,13,18H,5,7,10H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXCGKNLOYFIERD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC2=C(C=CC(=C2)C(=O)OC)NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2643171.png)

-](/img/structure/B2643179.png)

![N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2643185.png)

![N~4~-(3-methoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2643189.png)

![5,6-dichloro-2-(methylthio)-1H-benzo[d]imidazole](/img/structure/B2643191.png)